molecular formula C9H18Br3N3 B2569899 [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide CAS No. 1864060-71-8

[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide

Cat. No.: B2569899
CAS No.: 1864060-71-8
M. Wt: 407.976
InChI Key: OABBSKICVFIANO-UHFFFAOYSA-N
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Description

[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide is a chemical compound with the molecular formula C9H15N3·3HBr. It is a trihydrobromide salt of [3,5-Bis(aminomethyl)phenyl]methanamine, a compound that features a benzene ring substituted with three aminomethyl groups. This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with ammonia or an amine source under controlled conditions. The reaction proceeds through nucleophilic substitution, where the bromine atoms are replaced by aminomethyl groups. The resulting product is then treated with hydrobromic acid to form the trihydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The aminomethyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [3,5-Bis(aminomethyl)phenyl]methanamine dihydrochloride
  • [3,5-Bis(aminomethyl)phenyl]methanamine sulfate
  • [3,5-Bis(aminomethyl)phenyl]methanamine phosphate

Uniqueness

[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide is unique due to its specific trihydrobromide salt form, which may confer distinct solubility and stability properties compared to other salts. This uniqueness can influence its reactivity and suitability for various applications in research and industry.

Properties

IUPAC Name

[3,5-bis(aminomethyl)phenyl]methanamine;trihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.3BrH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h1-3H,4-6,10-12H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABBSKICVFIANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CN)CN)CN.Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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